Montelukast (CAS 158966-92-8) is a highly potent, selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist widely utilized in respiratory, inflammatory, and neurodegenerative research. Characterized by its highly lipophilic quinoline-based structure (clogP ~8.49), it blocks LTD4-mediated bronchoconstriction and inflammatory signaling at low-nanomolar concentrations [1]. While its sodium salt is the standard for aqueous clinical formulations, the free acid form is strategically procured by chemical manufacturers and researchers for specialized non-aqueous assays, lipid-based drug delivery systems, and as a critical, stable intermediate in the synthesis of high-purity crystalline salts. Its dual capability to selectively inhibit CysLT1 and modulate secondary inflammatory pathways makes it a benchmark compound in both immunopharmacology and industrial scale-up workflows.
Substituting Montelukast with other in-class CysLT1 antagonists, such as zafirlukast, fundamentally alters experimental pharmacokinetics and binding profiles. Zafirlukast exhibits lower receptor binding potency and its bioavailability is highly sensitive to food intake, which introduces significant variability into in vivo dosing regimens [1]. Furthermore, directly substituting Montelukast free acid with Montelukast sodium can compromise analytical and synthetic workflows. The sodium salt is highly hygroscopic, often amorphous, and prone to time-dependent aqueous reprecipitation. In contrast, the free acid provides superior stability for long-term bulk storage, non-aqueous formulations, and controlled counter-ion exchange (such as forming dicyclohexylamine salts for chromatographic-free purification), making it non-interchangeable for API synthesis and lipid-based research [2].
In comparative pharmacological profiling, Montelukast demonstrates a significantly higher inhibitory potency against the target CysLT1 receptor than its primary analog, zafirlukast. Quantitative assays reveal that Montelukast achieves an IC50 of 2.3 nM for CysLT1, compared to 8.7 nM for zafirlukast [1].
| Evidence Dimension | CysLT1 Receptor IC50 |
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | Zafirlukast (8.7 nM) |
| Quantified Difference | 3.78-fold higher binding potency |
| Conditions | In vitro receptor binding assay |
The low-nanomolar potency allows researchers to use lower molar concentrations, minimizing off-target toxicity in sensitive cell-based assays.
When designing in vivo animal models, the pharmacokinetic stability of the chosen antagonist is critical. Montelukast's absorption profile is highly stable, with its bioavailability remaining unaffected by food intake. In contrast, zafirlukast suffers an average 40% reduction in bioavailability when administered with food, leading to erratic systemic exposure[1].
| Evidence Dimension | Food-induced bioavailability reduction |
| Target Compound Data | 0% reduction (unaffected by standard meals) |
| Comparator Or Baseline | Zafirlukast (~40% reduction) |
| Quantified Difference | ~40% variance in systemic exposure for the comparator |
| Conditions | Oral administration in pharmacokinetic models |
Procurement of Montelukast eliminates the need for strict fasting protocols in animal studies, significantly reducing experimental variability.
Montelukast sodium is notoriously hygroscopic and susceptible to rapid reprecipitation in aqueous environments, complicating bulk storage and formulation. Procuring Montelukast free acid (CAS 158966-92-8) bypasses these issues, providing a stable intermediate. The free acid can be efficiently converted into a dicyclohexylamine salt for high-yield recrystallization, bypassing the tedious chromatographic purification steps required when synthesizing the sodium salt directly from other esters[1].
| Evidence Dimension | Storage stability and purification workflow |
| Target Compound Data | Stable free acid; enables crystallization via amine salts |
| Comparator Or Baseline | Montelukast Sodium (Highly hygroscopic, amorphous, prone to reprecipitation) |
| Quantified Difference | Eliminates 100% of preparative chromatography steps in API purification |
| Conditions | Bulk storage and active pharmaceutical ingredient (API) synthesis |
For industrial buyers, the free acid is the optimal starting material for generating custom, ultra-pure salts without the moisture-induced degradation risks of the bulk sodium form.
Beyond CysLT1 antagonism, Montelukast exhibits secondary anti-inflammatory properties by inhibiting nucleotide-induced calcium mobilization at P2Y receptors. Montelukast inhibits UTP-mediated effects with an IC50 of 7.7 µM in human monocyte-macrophage cell lines [1]. This distinct mechanism differentiates it from highly selective but single-target agents, providing a dual-action profile.
| Evidence Dimension | P2Y Receptor (UTP) IC50 |
| Target Compound Data | 7.7 µM |
| Comparator Or Baseline | Baseline CysLT1-only activity (No P2Y activity) |
| Quantified Difference | Measurable micromolar inhibition of secondary purinergic pathways |
| Conditions | DMSO-differentiated U937 human monocyte-macrophage cells |
This dual-pathway inhibition makes Montelukast highly valuable for researchers investigating complex inflammatory diseases where both leukotriene and purinergic signaling drive pathology.
Because it lacks the sodium counterion, Montelukast free acid is the preferred analytical reference standard for LC-MS/MS workflows quantifying leukotriene antagonists in biological matrices, avoiding ion suppression and complex adduct formation [1].
The free acid serves as the primary precursor for chemical manufacturers developing novel, stable crystalline salts (e.g., dicyclohexylamine or custom amine salts) to overcome the severe hygroscopicity and formulation challenges of amorphous montelukast sodium[2].
Due to its high lipophilicity (clogP ~8.49) and lack of aqueous solubility, the free acid is ideal for R&D focused on advanced lipid nanoparticles (LNPs), self-microemulsifying drug delivery systems (SMEDDS), and other non-aqueous carrier technologies [1].
Leveraging its established CysLT1 potency and secondary P2Y receptor inhibition, Montelukast is uniquely suited for in vitro and in vivo models investigating neurodegenerative diseases where both leukotriene and purinergic signaling drive microglial activation [3].
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